molecular formula C13H17N5O B5614430 4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

Cat. No. B5614430
M. Wt: 259.31 g/mol
InChI Key: DHEFCTREQGEVCH-UHFFFAOYSA-N
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Description

The compound is a structural moiety found in various pharmacological research contexts. It is important in medicinal chemistry due to its presence in molecules that exhibit significant biological activities. Although specific details about this exact compound are limited, related structures have been utilized in synthesizing compounds for various biological targets.

Synthesis Analysis

The synthesis of compounds related to "4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" involves multi-step chemical processes. For example, a three-step synthesis reported by Fussell et al. (2012) for a related structure, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, involves nucleophilic aromatic substitution, hydrogenation, and iodination steps. These methods highlight the complexity and the chemical maneuvers required to construct such molecules (Fussell et al., 2012).

Molecular Structure Analysis

The structure of compounds similar to "4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" includes several noteworthy features such as imidazole and pyrazole rings which are known for their engagement in hydrogen bonding and aromatic interactions. The molecular geometry, especially the angles and distances between the functional groups, plays a crucial role in its binding affinity towards biological targets. For instance, Richter et al. (2009) provide insights into the spatial arrangement in related compounds, impacting their biological interactions (Richter et al., 2009).

properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-17-9-11(8-16-17)13(19)18-6-2-10(3-7-18)12-14-4-5-15-12/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEFCTREQGEVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(CC2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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